molecular formula C10H13IN2O2 B1313305 (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester CAS No. 405939-28-8

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B1313305
CAS No.: 405939-28-8
M. Wt: 320.13 g/mol
InChI Key: TTYADBPTZJSAMH-UHFFFAOYSA-N
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Description

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an iodine atom at the fourth position of the pyridine ring and a carbamic acid tert-butyl ester group at the second position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves the iodination of pyridine derivatives followed by the introduction of the carbamic acid tert-butyl ester group. One common method involves the reaction of 4-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include pyridine N-oxide derivatives.

    Reduction Reactions: Products include hydrogenated pyridine derivatives.

Scientific Research Applications

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom and the carbamic acid tert-butyl ester group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. The molecular pathways involved depend on the specific enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester
  • (4-Chloro-pyridin-2-yl)-carbamic acid tert-butyl ester
  • (4-Fluoro-pyridin-2-yl)-carbamic acid tert-butyl ester

Uniqueness

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine contribute to its unique chemical behavior and interactions with molecular targets.

Properties

IUPAC Name

tert-butyl N-(4-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYADBPTZJSAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467411
Record name tert-Butyl (4-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405939-28-8
Record name tert-Butyl (4-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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